5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide
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Description
5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide, also known as E7046, is a novel small-molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a receptor tyrosine kinase that plays a crucial role in macrophage differentiation, survival, and function. E7046 has shown potential as a therapeutic agent for the treatment of various inflammatory and oncological diseases.
Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl derivatives, demonstrated their potential as anti-inflammatory and analgesic agents. These compounds exhibited significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting their utility in medicinal chemistry research (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
- Another study focused on the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal therapeutics (Ismail et al., 2004).
Antimicrobial and Antioxidant Activity
- Research on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed their synthesis and investigations into antimicrobial and antioxidant activities. These studies offer a framework for developing new compounds with potential applications in addressing microbial resistance and oxidative stress (Devi et al., 2010).
Anti-Bacterial Activities
- A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamides and their derivatives explored their anti-bacterial activities against drug-resistant clinical isolates. This research demonstrates the potential of furan carboxamide derivatives in developing new antibacterial agents, particularly against resistant strains (Siddiqa et al., 2022).
Chemical Synthesis and Reactivity
- Investigations into the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate led to the synthesis of novel compounds with potential applications in chemical synthesis and the study of reaction mechanisms. This research adds to the understanding of furan derivatives' chemical behavior and synthesis pathways (Nikolaenkova et al., 2019).
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-2-24-18-6-4-3-5-17(18)22-20(23)19-12-11-16(26-19)13-25-15-9-7-14(21)8-10-15/h3-12H,2,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWUDPYKPHTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide |
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